molecular formula C3H9O6P B1203117 Sn-glycerol-1-phosphate CAS No. 5746-57-6

Sn-glycerol-1-phosphate

Cat. No. B1203117
CAS RN: 5746-57-6
M. Wt: 172.07 g/mol
InChI Key: AWUCVROLDVIAJX-VKHMYHEASA-N
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Description

Sn-glycerol-1-phosphate is the conjugate base of a phosphoric ester of glycerol. It is a component of ether lipids, which are common for archaea .


Synthesis Analysis

Glycerol 1-phosphate is synthesized by reducing dihydroxyacetone phosphate (DHAP), a glycolysis intermediate, with sn-glycerol-1-phosphate dehydrogenase . DHAP and thus glycerol 1-phosphate can also be synthesized from amino acids and citric acid cycle intermediates via the gluconeogenesis pathway .


Molecular Structure Analysis

The coordinates of sn-glycerol-3-phosphate dehydrogenase are available, although neither the tertiary structure nor the reaction mechanism of sn-glycerol-1-phosphate dehydrogenase is known . The archaeal enzyme shows sequence similarity to glycerol dehydrogenase, dehydroquinate synthase, and alcohol dehydrogenase IV .


Chemical Reactions Analysis

Glycerol 1-phosphate is a starting material for de novo synthesis of ether lipids, such as those derived from archaeol and caldarchaeol . It is first geranylgeranylated on its sn-3 position by a cytosolic enzyme, phosphoglycerol geranylgeranyltransferase. A second geranylgeranyl group is then added on the sn-2 position making unsaturated archaetidic acid .


Physical And Chemical Properties Analysis

Sn-glycerol-1-phosphate has a molar mass of 170.057 g·mol−1 and appears colorless .

Scientific Research Applications

  • Enzyme Expression and Use in Archaea : G-1-P dehydrogenase is crucial for the biosynthesis of the enantiomeric glycerophosphate backbone of ether phospholipids in Archaea. The gene encoding this enzyme in Methanobacterium thermoautotrophicum was used to express G-1-P dehydrogenase in E. coli, which facilitated the analysis of the stereospecificity of glycerophosphate, an intermediate in phospholipid biosynthesis and glycerol metabolism (Noguchi et al., 1998).

  • Enzymatic Properties and Role in Archaea : Another study focused on the purification and properties of G-1-P dehydrogenase from Methanobacterium thermoautotrophicum. This research characterized the biosynthetic enzyme for the enantiomeric glycerophosphate backbone of archaeal ether lipids, highlighting its role in lipid biosynthesis (Nishihara & Koga, 1997).

  • Enzymatic Determination Method : A colorimetric method for quantifying G-1-P was developed, using G-1-P-specific dehydrogenase from Methanobacterium thermoautotrophicum. This method is useful for structural and metabolic studies of materials containing G-1-P, which is a component in various bacterial and mitochondrial structures (Nishihara & Koga, 2000).

  • Genomic Information and Enzyme Activity : The detection of G-1-P dehydrogenase activity in Sulfolobus tokodaii, based on genomic information, provided evidence for the general mechanism of G-1-P formation by the enzyme in Archaea (Koga et al., 2006).

  • Homology Modeling and Stereochemistry Analysis : A study using homology modeling of sn-glycerol-1-phosphate dehydrogenase proposed a model structure to explain the chirality of the product, offering insights into the evolutionary origin and reaction mechanism of the enzyme (Daiyasu et al., 2002).

properties

IUPAC Name

[(2S)-2,3-dihydroxypropyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUCVROLDVIAJX-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315267
Record name L-α-Glycerophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sn-glycerol-1-phosphate

CAS RN

5746-57-6
Record name L-α-Glycerophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5746-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl 1-phosphate, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-α-Glycerophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL 1-PHOSPHATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/196623779E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Glycerol (10 mmol; 0.92 g) is adsorbed to an approximately equal amount of silica gel (1.0 g) and then suspended in 20 ml of t-BuOMe. To this mixture is added p-nitrophenylphosphate (10 mmol) followed by acid phosphatase from potato (1000 U; 200 mg). The mixture is stirred at room temperature for 24 hours. The solvent is removed by vacuum, the residue is thoroughly extracted with water (3×150 ml), and all solids are removed by filtration. The resulting aqueous solution is concentrated under vacuum to 75 ml and treated with a solution 21 mmol of BaCl2.2H2O to form a precipitate. To the suspension is added 500 ml of 95% ethanol and the precipitate is allowed to settle overnight. The. suspension is filtered and the solid material is dried over CaSO4. Glycerol-1-phosphate (8.5 mmol) is obtained containing 94% of the title compound as the barium salt.
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
BaCl2.2H2O
Quantity
21 mmol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
603
Citations
H Daiyasu, T Hiroike, Y Koga, H Toh - Protein engineering, 2002 - academic.oup.com
… in the generation of sn-glycerol-1-phosphate, while sn-… reaction mechanism of sn-glycerol-1-phosphate dehydrogenase is … thermautotrophicus sn-glycerol-1-phosphate dehydrogenase, …
Number of citations: 44 academic.oup.com
M Nishihara, T Yamazaki, T Oshima… - Journal of …, 1999 - Am Soc Microbiol
… In Methanobacterium thermoautotrophicum,sn-glycerol-1-phosphate (G-1-P) … The glycerophosphate (GP) backbone of glycerophospholipid in archaea is sn-glycerol-1-phosphate …
Number of citations: 62 journals.asm.org
V Carbone, LR Schofield, Y Zhang, C Sang… - Journal of Biological …, 2015 - ASBMB
… Archaea use isoprenoid chains linked via ether bonds to sn-glycerol 1-phosphate (G1P), whereas bacteria and eukaryotes use fatty acids attached via ester bonds to enantiomeric sn-…
Number of citations: 22 www.jbc.org
M Nishihara, T Kyuragi, N Sone, Y Koga - 1998 - books.google.com
… This enzyme formed sn-glycerol 1-phosphate from dihydroxyacetone phosphate with either NADH or … Because sn-glycerol-1-phosphate dehydrogenase and sn-glycerol-3-phosphate …
Number of citations: 4 books.google.com
S Noguchi, M Maeda, M Nishihara, Y Koga… - Journal of fermentation …, 1998 - Elsevier
sn-glycerol-1-phosphate (G-1-P) dehydrogenase is the key enzyme for biosynthesis of the enantiomeric glycerophosphate backbone of ether phospholipids of Archaea. The gene …
Number of citations: 9 www.sciencedirect.com
M Nishihara, Y Koga - The journal of biochemistry, 1997 - academic.oup.com
… That is, the archaeal polar lipids have the enantiomeric configuration of a glycerophosphate backbone [sn~ glycerol-1-phosphate (GlP)] that is the mirror image structure of the bacterial …
Number of citations: 46 academic.oup.com
M Nishihara, Y Koga - The journal of biochemistry, 1995 - academic.oup.com
… oxidoreductase (sn-glycerol-1-phosphate dehydrogenase) after partial purification. … of ether lipids of this organism, sn-glycerol-1 -phosphate dehydrogenase is a key enzyme in the …
Number of citations: 48 academic.oup.com
JS Han, Y Kosugi, H Ishida… - European journal of …, 2002 - Wiley Online Library
A gene having high sequence homology (45–49%) with the glycerol‐1‐phosphate dehydrogenase gene from Methanobacterium thermoautotrophicum was cloned from the aerobic …
Number of citations: 26 febs.onlinelibrary.wiley.com
Y Koga, M Ohga, M Tsujimura, H Morii… - Bioscience …, 2006 - academic.oup.com
… sn-Glycerol-1-phosphate dehydrogenase is responsible for the formation of sn-glycerol-1-phosphate, … for the general mechanism of sn-glycerol-1-phosphate formation by the enzyme. …
Number of citations: 15 academic.oup.com
Y Koga, N Sone, S Noguchi… - Bioscience, biotechnology …, 2003 - academic.oup.com
… sn-Glycerol-1-phosphate dehydrogenase is responsible for the formation of the sn-glycerol-1-phosphate … during the sn-glycerol-1phosphate dehydrogenase reaction. On the contrary, in …
Number of citations: 18 academic.oup.com

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